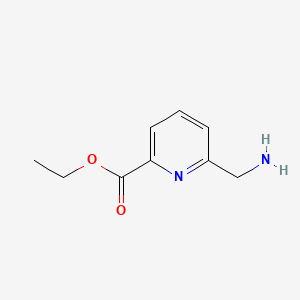

Ethyl 6-(aminomethyl)picolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

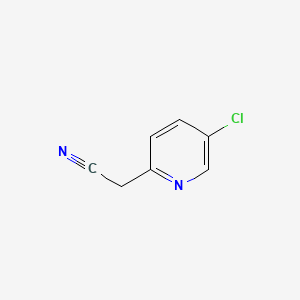

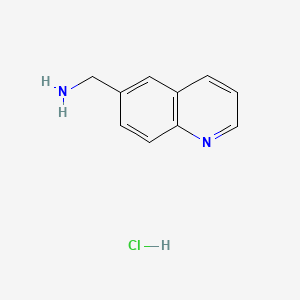

Ethyl 6-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for Ethyl 6-(aminomethyl)picolinate is 1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 6-(aminomethyl)picolinate is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Gas-Phase Decomposition Studies

Theoretical studies of the thermolysis of α-amino acid ethyl esters, including ethyl picolinate and ethyl 1-methylpipecolinate, were carried out to understand their decomposition mechanisms in the gas phase. These studies, conducted using ab initio theoretical methods, revealed that the decomposition involves a two-step process: formation of a neutral amino acid intermediate followed by rapid decarboxylation. This research provides insight into the gas-phase behavior of compounds related to ethyl 6-(aminomethyl)picolinate, highlighting the role of cyclic transition states in the decomposition process (Notario et al., 2003).

Chemical Synthesis and Purification

Research into the purification of chemical compounds has shown the utility of ethyl 6-(aminomethyl)picolinate derivatives. For instance, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for the synthesis of biologically active compounds, demonstrates the compound's relevance in chemical synthesis. This process involved three simple steps starting from 2-picoliniacid, resulting in a significant yield of the target product (Xiong et al., 2019). Furthermore, the application of nonporous adaptive crystals (NACs) of pillararenes for the purification of 2,6-Lutidine, by selectively adsorbing impurities, indirectly relates to the manipulation and purification processes relevant for derivatives of ethyl 6-(aminomethyl)picolinate (Wang et al., 2022).

Coordination Chemistry and Complex Formation

Studies on alkali metallated picoline complexes, which are synthetically important for introducing a picolyl scaffold into molecular constructions, show the diverse ligand-metal bonding possibilities. These research findings are relevant for understanding the coordination chemistry of compounds similar to ethyl 6-(aminomethyl)picolinate and their potential applications in synthesizing complex molecular structures (Kennedy et al., 2014).

Signal Enhancement in Mass Spectrometry

The picolinamidination of amino groups in peptides, using ethyl picolinimidate tetrafluoroborate derived from picolinamide, has shown significant MALDI signal enhancement. This modification technique, which enhances the signal of peptides in mass spectrometry by 20-35-fold, illustrates the potential applications of ethyl 6-(aminomethyl)picolinate derivatives in improving analytical methodologies (Kim et al., 2008).

特性

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHOZFWRWQZFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670484 |

Source

|

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(aminomethyl)picolinate | |

CAS RN |

104086-21-7 |

Source

|

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)